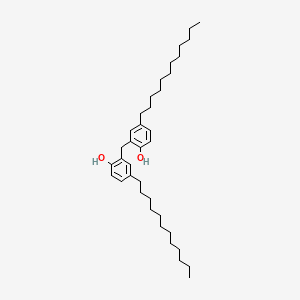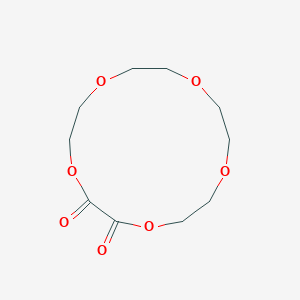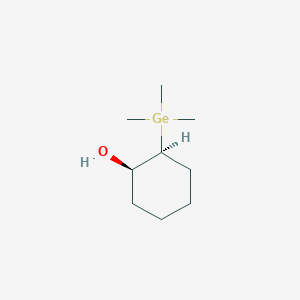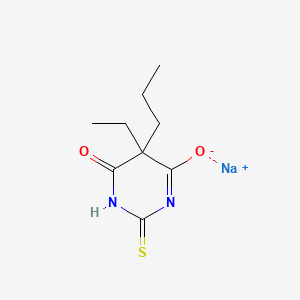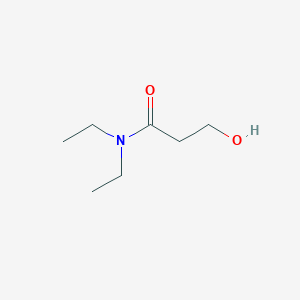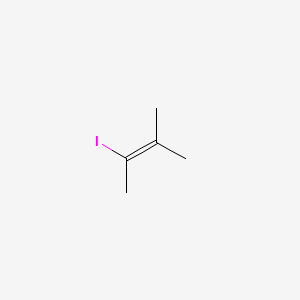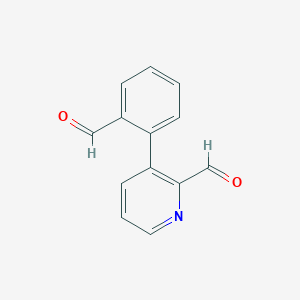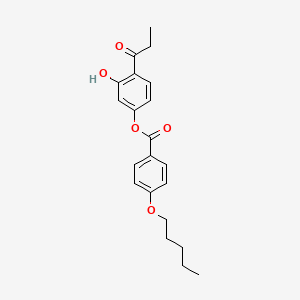
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate is an organic compound with the molecular formula C21H24O5. This compound contains a variety of functional groups, including hydroxyl, propanoyl, and pentyloxy groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The hydroxyl and propanoyl groups are introduced through specific reactions, such as Friedel-Crafts acylation and hydroxylation. The pentyloxy group is added via etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The propanoyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and propanoyl groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Contains a hydroxyl group on the benzene ring and is used in the synthesis of various esters and polymers.
3-Hydroxybenzoic acid: Similar structure but lacks the propanoyl and pentyloxy groups, leading to different chemical properties and applications.
Uniqueness
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both hydroxyl and propanoyl groups allows for diverse chemical transformations, while the pentyloxy group enhances its solubility and interaction with biological membranes .
Eigenschaften
CAS-Nummer |
65148-51-8 |
|---|---|
Molekularformel |
C21H24O5 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(3-hydroxy-4-propanoylphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C21H24O5/c1-3-5-6-13-25-16-9-7-15(8-10-16)21(24)26-17-11-12-18(19(22)4-2)20(23)14-17/h7-12,14,23H,3-6,13H2,1-2H3 |
InChI-Schlüssel |
JFVJNAUUFCGMGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


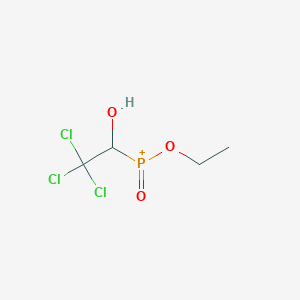
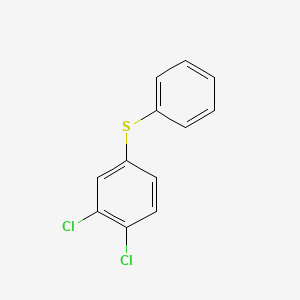
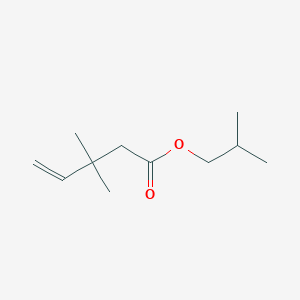

![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
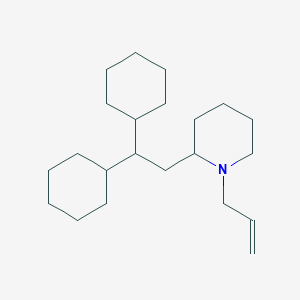
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
